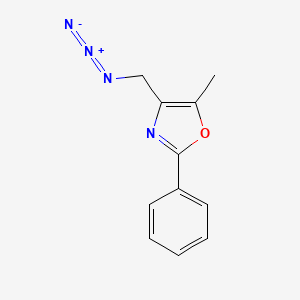
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole is an organic compound that features an azide functional group attached to a methyl-substituted phenyl oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the nucleophilic substitution of a halomethyl-substituted oxazole with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole depends on the specific application and reaction it is involved in. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.
Comparaison Avec Des Composés Similaires
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole can be compared to other azide-containing compounds such as:
5-(Azidomethyl)-2-phenyl-1,3-oxazole: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-thiazole: Contains a sulfur atom instead of oxygen, which can influence its chemical properties and reactivity.
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C11H10N4O |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(azidomethyl)-5-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-10(7-13-15-12)14-11(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
BFOJNRKJPPRAOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



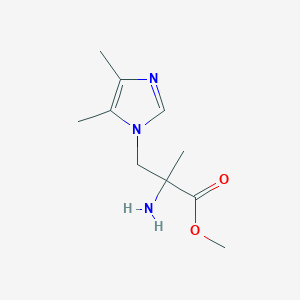
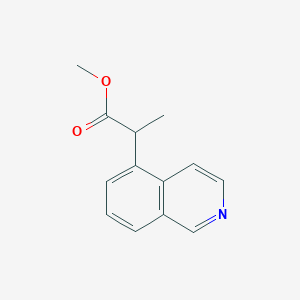
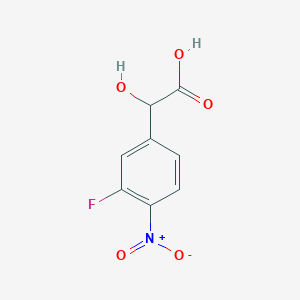
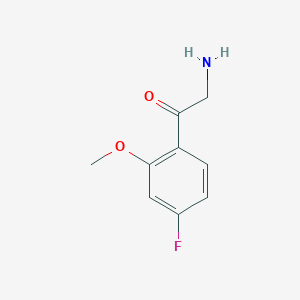
![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
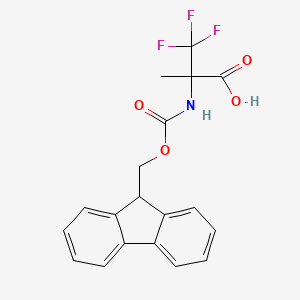
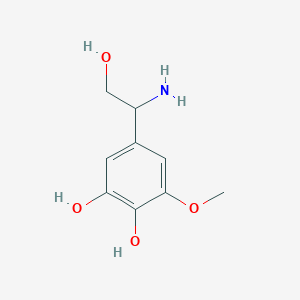
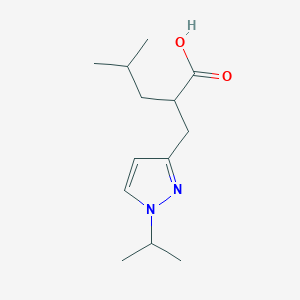


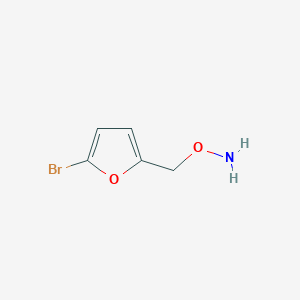

![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
